molecular formula C19H22O B117671 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one CAS No. 147834-57-9

1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one

Cat. No. B117671
M. Wt: 266.4 g/mol
InChI Key: CFSAHKOFVAHZDH-UHFFFAOYSA-N
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Description

This compound, also known as 1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-Pentamethylphenyl)Ethyl]Benzene, has a linear formula of C24H34 . It has a molecular weight of 322.539 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The organonickel σ-complex 2,3,4,5,6-pentamethylphenyl-nickel(II)-bromide-2,2′-bipyridine is synthesized electrochemically . This is the first example from a series of [NiBr(Aryl)(bpy)] complexes containing a meta-substituted aromatic moiety .


Molecular Structure Analysis

The molecular structure of this compound is C24H34 . It is a complex organic compound with multiple aromatic rings and a significant number of methyl groups .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 634.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 90.4±0.8 kJ/mol, a flash point of 345.9±24.2 °C, and an index of refraction of 1.577 . The molar refractivity is 176.6±0.3 cm3 .

Scientific Research Applications

Countercurrent Separation of Phenylethanoid Glycosides

Phenylethanoid glycosides and iridoids, known for their biological activities, pose challenges in purification due to their strong adsorption on solid supports. Countercurrent separation (CCS) offers an alternative, avoiding the use of large amounts of organic solvents and facilitating the purification of these compounds, which could be structurally related to 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one due to their complex phenyl groups (Luca et al., 2019).

Coordination Compounds and MLCT Excited States

Cuprous bis-phenanthroline compounds, which share structural similarities with the subject compound due to their aromatic phenyl groups, demonstrate metal-to-ligand charge transfer (MLCT) excited states. Such compounds are studied for their potential in photophysics and photochemistry, indicating a broader scope for investigating the electronic properties of related compounds (Scaltrito et al., 2000).

Polymer Degradation by Phosphonic and Phosphoric Acids

Research into the degradation of polymers such as polyurethanes, polycarbonates, and polyamides by esters of H-phosphonic and phosphoric acids shows the potential for these processes in recycling and repurposing materials. The study provides insights into the applications of chemical degradation pathways for environmental sustainability (Mitova et al., 2013).

Thioureas in Coordination Chemistry

Thioureas bearing acyl or aroyl groups have found extensive applications as ligands in coordination chemistry, showcasing the versatility of nitrogen-containing compounds in forming complex structures. This review highlights the importance of structural and electronic variations in developing functional materials and drugs (Saeed et al., 2014).

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

The use of benzene-1,3,5-tricarboxamide (BTA) as a versatile ordering moiety underscores the potential of aromatic compounds in nanotechnology, polymer processing, and biomedical applications. The review demonstrates the adaptability of BTAs in creating structured materials through supramolecular self-assembly (Cantekin et al., 2012).

properties

IUPAC Name

1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-12-13(2)15(4)19(16(5)14(12)3)18(20)11-17-9-7-6-8-10-17/h6-10H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSAHKOFVAHZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)CC2=CC=CC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380232
Record name 1-(Pentamethylphenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one

CAS RN

147834-57-9
Record name 1-(Pentamethylphenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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